N-Isobutyltetrahydrofuran-2-yl-methylamine
Overview
Description
N-Isobutyltetrahydrofuran-2-yl-methylamine (IbTMA) is a synthetic amine compound which has been studied for its potential application in various scientific fields. IbTMA is a derivative of the tetrahydrofuran (THF), which is a five-membered heterocyclic compound. IbTMA has been found to possess a wide range of properties, such as being a strong base, a nucleophile, a reactant in various organic reactions, and a potential catalyst in the synthesis of organic compounds. IbTMA has been studied for its potential application in various scientific fields, such as organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
N-Isobutyltetrahydrofuran-2-yl-methylamine has been studied for its potential application in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. This compound has been found to be a strong base, a nucleophile, and a reactant in various organic reactions. This compound has also been studied for its potential use as a catalyst in the synthesis of organic compounds. This compound has been found to be an effective catalyst for the synthesis of various amides, esters, and other organic compounds. This compound has also been studied for its potential use in drug delivery systems, as it has been found to be a stable and non-toxic compound.
Mechanism of Action
N-Isobutyltetrahydrofuran-2-yl-methylamine has been found to act as a strong base, a nucleophile, and a reactant in various organic reactions. This compound acts as a strong base by abstracting a proton from a molecule, resulting in the formation of a new cation. This compound also acts as a nucleophile by reacting with an electrophile, such as an alkyl halide, to form a new covalent bond. This compound also acts as a reactant in various organic reactions, such as aldol condensations, Claisen rearrangements, and Diels-Alder reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to be a strong base, which can act as a proton donor and acceptor. This compound has also been found to be a nucleophile, which can react with electrophiles to form covalent bonds. This compound has also been found to be a reactant in various organic reactions, such as aldol condensations, Claisen rearrangements, and Diels-Alder reactions.
Advantages and Limitations for Lab Experiments
N-Isobutyltetrahydrofuran-2-yl-methylamine has several advantages for use in laboratory experiments. This compound is a non-toxic compound, which makes it safe to use in laboratory experiments. This compound is also a stable compound, which makes it suitable for use in long-term experiments. This compound is also a strong base, which makes it suitable for use in various organic reactions.
However, there are some limitations of this compound for use in laboratory experiments. This compound is a strong base, which can cause the reaction to proceed too quickly, resulting in poor yields. This compound is also a reactive compound, which can cause unwanted side reactions in certain experiments.
Future Directions
There are several potential future directions for N-Isobutyltetrahydrofuran-2-yl-methylamine research. This compound could be further studied for its potential use as a catalyst in the synthesis of organic compounds. This compound could also be studied for its potential use in drug delivery systems, as it has been found to be a stable and non-toxic compound. This compound could also be studied for its potential use in the synthesis of pharmaceuticals and other compounds. This compound could also be studied for its potential use in biochemistry and pharmacology, as it has been found to have a variety of biochemical and physiological effects.
properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-10-7-9-4-3-5-11-9/h8-10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASWUJGMIFXPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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